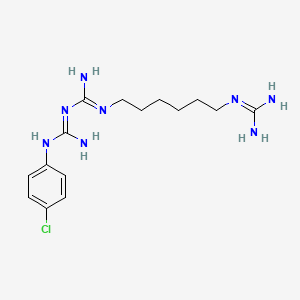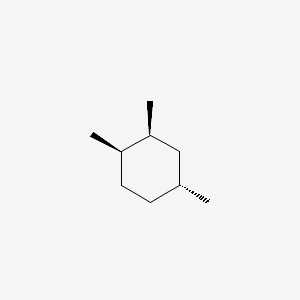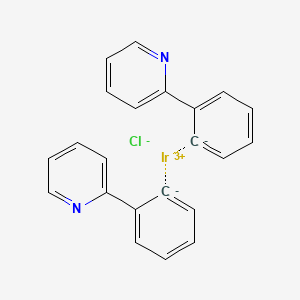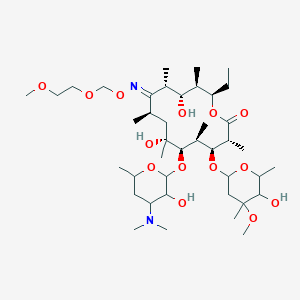
3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-g
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-glucopyranose is an intermediate formed in the synthesis of N-Acetylchitooctaose . N-Acetylchitooctaose is a chitooligosaccharide used to activate Saccharomyces cerevisiae chitin biosynthesis .
Synthesis Analysis
This compound is synthesized as an intermediate in the production of N-Acetylchitooctaose . The synthesis process involves several steps, and the final product is a light brown solid .Molecular Structure Analysis
The molecular formula of this compound is C40H41Cl4NO6SSi . It has a molecular weight of 833.72 . The structure includes several functional groups, including benzyl, tert-butyldimethylsilyl, tetrachlorophthalimide, and benzenethiol .Physical And Chemical Properties Analysis
This compound is a light brown solid . It is soluble in ethyl acetate and dichloromethane (DCM) .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-g involves the protection of the hydroxyl group at position 2 of tetrachlorophthalimide, followed by the introduction of a benzyl group at positions 3 and 6, and a tert-butyldimethylsilyl group at position 4. The thiol group is then introduced at position 1, followed by the removal of the protecting groups to obtain the final product.", "Starting Materials": [ "Tetrachlorophthalimide", "Benzyl chloride", "Tert-butyldimethylsilyl chloride", "Sodium hydride", "Benzenethiol", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Protection of the hydroxyl group at position 2 of tetrachlorophthalimide using tert-butyldimethylsilyl chloride and sodium hydride in dry DMF.", "Step 2: Introduction of benzyl groups at positions 3 and 6 of the protected tetrachlorophthalimide using benzyl chloride and sodium hydride in dry DMF.", "Step 3: Introduction of a tert-butyldimethylsilyl group at position 4 of the benzylated tetrachlorophthalimide using tert-butyldimethylsilyl chloride and sodium hydride in dry DMF.", "Step 4: Introduction of a thiol group at position 1 of the protected and benzylated tetrachlorophthalimide using benzenethiol and sodium borohydride in methanol.", "Step 5: Removal of the protecting groups using acetic acid and methanol to obtain the final product, 3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-g.", "Step 6: Purification of the final product using column chromatography with chloroform as the eluent." ] } | |
CAS-Nummer |
935268-62-5 |
Produktname |
3,6-O-diBenzyl-4-O-tert-butyldimethylsilyl-2-tetrachlorophthalimide-1-benzenethiol-1,2-dideoxy-β-D-g |
Molekularformel |
C₄₀H₄₁Cl₄NO₆SSi |
Molekulargewicht |
833.72 |
Synonyme |
2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-((tert-butyldimethylsilyl)oxy)-2-(phenylthio)tetrahydro-2H-pyran-3-yl)-4,5,6,7-tetrachloroisoindoline-1,3-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)

![(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1142173.png)
![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1142176.png)
